molecular formula C19H18N2O3S2 B11617970 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11617970
M. Wt: 386.5 g/mol
InChI Key: KTAVDIWCZOMEHA-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core fused with a cyclopentane ring and a dimethoxyphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Scientific Research Applications

2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar compounds to 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone include other thienopyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their potential as antitubercular agents . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone

InChI

InChI=1S/C19H18N2O3S2/c1-23-14-7-6-11(8-15(14)24-2)13(22)9-25-18-17-12-4-3-5-16(12)26-19(17)21-10-20-18/h6-8,10H,3-5,9H2,1-2H3

InChI Key

KTAVDIWCZOMEHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4)OC

Origin of Product

United States

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